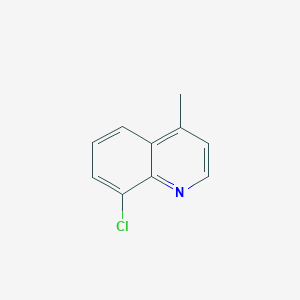

8-Chloro-4-methylquinoline

Overview

Description

8-Chloro-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinoline can be achieved through various methods. One common method involves the reaction of 4-methylquinoline with chlorine gas under controlled conditions. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into 8-chloro-4-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 8-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development

8-Chloro-4-methylquinoline serves as a valuable scaffold in drug discovery, particularly for developing novel therapeutic agents. Its derivatives have been investigated for various pharmacological activities:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to intercalate into DNA disrupts replication and transcription processes, making it a potential candidate for anticancer therapy.

- Antimicrobial Properties: The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that it exhibits antibacterial effects against Escherichia coli and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL, respectively.

- Anti-inflammatory Effects: this compound derivatives have also been explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Biochemical Applications

Enzyme Interaction Studies

The compound plays a crucial role in biochemical research by serving as a probe to study enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates.

Cellular Mechanisms

Research indicates that this compound affects cellular signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to significant changes in gene expression and cellular metabolism, highlighting its potential as a tool for understanding cellular processes.

Green Chemistry

Sustainable Synthesis

In line with the principles of green chemistry, researchers are exploring environmentally friendly synthesis methods for this compound. The use of reusable catalysts and safer reaction conditions is being emphasized to minimize environmental impact while maintaining high yields.

Industrial Applications

Chemical Synthesis

this compound is utilized as a building block in the synthesis of complex organic molecules. Its derivatives are important in producing dyes, pigments, and other industrial chemicals due to their distinct chemical properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Drug Development | Anticancer | Demonstrated cytotoxicity against various cancer cell lines; potential for further development as an anticancer agent. |

| Biochemical Research | Enzyme Interaction | Influences cytochrome P450 activity; important for understanding drug metabolism. |

| Green Chemistry | Sustainable Synthesis | Explored eco-friendly synthesis methods using reusable catalysts. |

Mechanism of Action

The mechanism of action of 8-Chloro-4-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The presence of the chlorine atom enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

- 4-Chloroquinoline

- 8-Methylquinoline

- 4,8-Dichloroquinoline

Comparison: 8-Chloro-4-methylquinoline is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-chloroquinoline, it has enhanced lipophilicity and better membrane permeability. Compared to 8-methylquinoline, it exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atom .

Biological Activity

8-Chloro-4-methylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

This compound interacts with various biomolecules, including enzymes and proteins. Notably, it binds to cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other drugs by altering their metabolic pathways. Additionally, the compound has been shown to bind to serum albumin, affecting its stability and function in biological systems.

2. Cellular Effects

The compound impacts several cellular processes:

- Cell Signaling : It modulates kinase and phosphatase activities, leading to altered gene expression profiles.

- Metabolism : this compound influences metabolic enzyme activity, resulting in changes in metabolite levels within cells.

The mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.

- Activation of Enzymes : It may also activate certain enzymes by inducing conformational changes that enhance their catalytic activity.

4. Temporal and Dosage Effects

Research indicates that the effects of this compound vary with exposure duration and dosage:

- Temporal Stability : The compound remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions.

- Dosage Impact : Low doses exhibit minimal toxicity and beneficial modulation of biochemical pathways, while high doses can lead to hepatotoxicity and nephrotoxicity in animal models .

5. Metabolic Pathways

Metabolized primarily by cytochrome P450 enzymes, this compound produces various metabolites that can further interact with other biomolecules, thereby influencing overall metabolic flux.

6. Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. Its distribution within tissues is critical for determining its therapeutic efficacy and safety profile.

7. Subcellular Localization

This compound is localized in various cellular compartments such as the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications, which are essential for its biological activity.

8. Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae with inhibition zones comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

- Anticancer Potential : The compound's structure suggests potential as an anticancer agent due to its ability to modulate cell signaling pathways involved in tumor growth .

- Neuroprotective Effects : As an iron-chelator, it may offer neuroprotection by preventing oxidative stress-related damage in neuronal tissues .

9. Conclusion

This compound demonstrates a wide array of biological activities that warrant further investigation for therapeutic applications. Its interactions with key biomolecules and cellular processes underscore its potential as a valuable compound in medicinal chemistry. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-4-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters or via halogenation of preformed quinoline derivatives. For example, 2-chloro-8-methylquinoline intermediates can be synthesized by reacting 8-methylquinoline with chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts . Reduction of imines using NaBH₃CN (pH ≈ 6) is effective for introducing amino groups in related quinoline systems, though solvent choice (e.g., methanol vs. THF) impacts yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and chlorine integration. The deshielding effect of the chloro group at C8 and methyl at C4 aids structural assignment .

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., [M]⁺) and fragmentation patterns. NIST Standard Reference Database 69 provides comparative spectra for validation .

- HPLC-PDA : Purity analysis requires reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .

Q. How can researchers validate the purity of this compound before biological assays?

- Methodological Answer : Combine melting point analysis (mp 62–64°C for analogous chloroquinolines) with elemental analysis (C, H, N, Cl) to confirm stoichiometry . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., m/z calculated for C₁₀H₈ClN: 177.0344) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Replicate Studies : Verify assay conditions (e.g., cell lines, solvent controls) to rule out experimental variability. For example, antimalarial IC₅₀ values may differ due to parasite strain specificity .

- Meta-Analysis : Use statistical tools (ANOVA, t-tests) to compare datasets across studies. Highlight confounding factors like impurity profiles or enantiomeric mixtures .

- Structure-Activity Relationship (SAR) : Correlate crystallographic data (e.g., dihedral angles from SHELXL refinements) with activity trends. Planar quinoline systems often enhance π-stacking in target binding .

Q. How can crystallographic data clarify structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and packing interactions. For example, the planar quinoline ring (RMSD < 0.04 Å) and dihedral angles (e.g., 70.22° for methoxybenzene substituents) reveal steric effects influencing reactivity . Twin refinement (e.g., inversion twins) addresses domain ambiguities in crystal lattices .

Q. What experimental designs improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically. For instance, Pd/C vs. Raney Ni in hydrogenation steps alters regioselectivity .

- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., imine reduction at 1650 cm⁻¹) .

- Workflow Automation : Continuous flow reactors enhance reproducibility in halogenation steps, reducing side reactions like over-chlorination .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Conduct kinetic stability studies via UV-Vis spectroscopy under varying pH (2–12). Chloroquinolines degrade rapidly in alkaline conditions (pH > 10) due to hydrolysis of the C-Cl bond. Solvents like DMSO stabilize the compound via hydrogen bonding with the nitrogen lone pair .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation to assess cooperativity. Report confidence intervals (95% CI) and use Kolmogorov-Smirnov tests for normality checks .

Q. How should researchers address crystallographic data discrepancies in publications?

- Methodological Answer :

Properties

IUPAC Name |

8-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299793 | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-47-1 | |

| Record name | NSC132875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.